molecular formula C9H10O4 B1586727 Ethyl 3-(2-furyl)-3-oxopropanoate CAS No. 615-09-8

Ethyl 3-(2-furyl)-3-oxopropanoate

Cat. No. B1586727
CAS RN: 615-09-8
M. Wt: 182.17 g/mol
InChI Key: PKHYBBXBBXOGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-furyl)-3-oxopropanoate, also known as Ethyl β-(2-furyl)acrylate, Ethyl 2-furanacrylate, 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, and ethyl 3-(2-furyl)acrylate , is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.1739 . It is used as a flavoring agent in the food industry .


Synthesis Analysis

The synthesis of 3-(2-furyl)acrylic acid and its derivatives, including Ethyl 3-(2-furyl)-3-oxopropanoate, starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate is used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-furyl)-3-oxopropanoate is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+ .


Chemical Reactions Analysis

The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .


Physical And Chemical Properties Analysis

Ethyl 3-(2-furyl)-3-oxopropanoate is a yellow liquid with a fruity pineapple aroma . It is very slightly soluble in water but soluble in ethanol . It has a density of 1.054 g/mL at 25 °C .

Scientific Research Applications

Total Synthesis of Milbemycins

One significant application is in the total synthesis of milbemycins, a group of macrolide antibiotics. The study by Helliwell, Karim, Parmee, and Thomas (2005) demonstrates the use of ethyl 3-(2-furyl)-3-oxopropanoate in synthesizing cyclohexanones as intermediates in the production of milbemycins. This process is crucial for developing compounds with antibiotic properties and potential pharmaceutical applications (Helliwell et al., 2005).

Synthesis of Substituted Ethyl 3-Oxopropanoates

Another research area involves the synthesis of substituted ethyl 3-oxopropanoates. Larionova, Zubarev, Rodinovskaya, and Shestopalov (2013) developed a method for synthesizing ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, indicating the versatility of ethyl 3-oxopropanoates in creating various substituted compounds. Such methodologies are essential in organic chemistry for developing new molecules with potential applications in different fields (Larionova et al., 2013).

Safety And Hazards

Ethyl 3-(2-furyl)-3-oxopropanoate is classified as a flammable liquid, Category 3 . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water . If ingested, rinse mouth with water and seek medical attention .

Future Directions

The sustainable synthesis of 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis represents a promising step towards a transition from an untenable petroeconomy to a sustainable bioeconomy . This process could potentially replace petroleum and bring about much-anticipated changes in the organic chemical industries .

properties

IUPAC Name

ethyl 3-(furan-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHYBBXBBXOGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374701
Record name Ethyl 3-(2-furyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-furyl)-3-oxopropanoate

CAS RN

615-09-8
Record name Ethyl 3-(2-furyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(fur-2-yl)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triethylamine (11.7 mL, 84.3 mmol) was added dropwise to a suspension of potassium ethyl malonate (13.4 g, 78.5 mmol) in acetonitrile (80 mL) at 10° C., followed by portionwise addition of anhydrous magnesium chloride (9.12 g, 95.8 mmol). The reaction mixture was warmed to room temperature and stirred for 2.5 h. The resulting white slurry was cooled to 0° C. and furan-2-carbonyl chloride (5.0 g, 38.3 mmol) in acetonitrile (20 mL) was added dropwise over a period of 20 min. The mixture was allowed to stir at ambient temperature overnight. The solvent was evaporated in vacuo and the residue was azeotroped with toluene (10 mL) then dissolved in toluene, cooled to between 0 and 5° C. and acidified with 13% aqueous hydrochloric acid (50 mL). After stirring for 15 min the aqueous phase was separated and the organic phase was washed with 13% aqueous hydrochloric acid (2×50 mL) followed by water (2×25 mL) and concentrated in vacuo to afford the crude compound. Purification by flash column chromatography over silica gel (100-200 mesh) using 5% ethyl acetate in petroleum ether as eluent afforded ethyl 3-(2-furyl)-3-oxo-propanoate (5.01 g, 72%) as a pale yellow liquid.
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
9.12 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium hydride (4.4 grams) and 10.7 grams of diethyl carbonate are suspended in 60 ml of tetrahydrofuran and 10 grams of 2-acetylfuran is gradually added thereto by keeping the inner temperature at 40°to 50° C. A small amount of ethanol is added thereto, heated to reflux for three hours, and the reaction is made stopped by addition of 20 ml of ethanol. The mixture is poured into ice water, extracted with ether, the ether extracts are combined, washed with water, dried with anhydrous magnesium sulfate, and ether is evaporated therefrom. The resulting oil is purified by distilling in vacuo to give 10 grams of pale yellow oily product, b.p. 90° C./3 mmHg.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a vigorously stirred suspension of NaH (60% dispersion in mineral oil, 2.28 g, 56.6 mmol, 2.9 equiv.) and diethyl carbonate (4.7 mL, 38.83 mmol, 1.99 equiv.) in dry toluene (30 mL) was added drop wise (over a period of 1 h) a solution of the methyl ketone, 1-furan-2-yl-ethanone, (2.14 g., 19.51 mmol) in toluene (5 mL) under reflux. After addition, the mixture was stirred at reflux for 0.5 h. The mixture was cooled to RT and was acidified with glacial acetic acid. After adding cold water, the mixture was extracted 3 times with ethyl acetate. Combined organic extract was washed with water and brine. After drying over MgSO4, solvent was evaporated to furnish the crude β-ketoester, 3-furan-2-yl-3-oxo-propionic acid ethyl ester. To the crude product was added absolute ethanol (10 mL) and hydrazine hydrate (1 mL). The mixture was kept under reflux for 3 h. Solvent was evaporated in vacuo. The crude mass was purified by flash chromatography (EtOAc). The solid obtained was stirred in EtOAc for 15 min., filtered and dried to furnish the pyrazolone (VIb) (1.23 g, 42%). 1H-NMR (DMSO-d6) δ 12.1 (br s, 1H), 9.5 (br s, 1H), 7.64 (s, 1H), 6.63 (s, 1H), 6.51 (s, 1H), 5.64 (s, 1H). (M+H).
Name
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2-furyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2-furyl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(2-furyl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(2-furyl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(2-furyl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(2-furyl)-3-oxopropanoate

Citations

For This Compound
3
Citations
MC Bagley, C Brace, JW Dale, M Ohnesorge… - Journal of the …, 2002 - pubs.rsc.org
New facile experimental procedures for the preparation of 2,3,4,6-tetrasubstituted pyridines in a single synthetic step have been developed. Thus, an enamino ester and alkynone react …
Number of citations: 98 pubs.rsc.org
WC Gao, F Hu, J Tian, X Li, WL Wei… - Chemical …, 2016 - pubs.rsc.org
Through hypoiodite catalysis, oxidative cyclisation of Michael adducts of chalcones with 1,3-dicarbonyl compounds for divergent synthesis of either furans or cyclopropanes is developed…
Number of citations: 19 pubs.rsc.org
R Pasceri, HE Bartrum, CJ Hayes, CJ Moody
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.